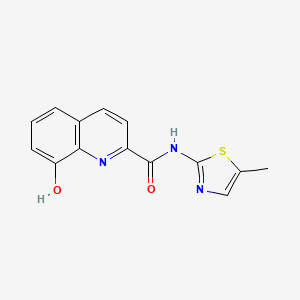

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide

Description

This compound features a quinoline core substituted with a hydroxyl group at position 8 and a carboxamide group at position 2 linked to a 5-methyl-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₄H₁₁N₃O₂S (calculated from and ), with a molecular weight of ~285–290 g/mol. The hydroxyl and thiazole groups contribute to hydrogen bonding and hydrophobic interactions, influencing its solubility and biological activity.

Properties

CAS No. |

648896-09-7 |

|---|---|

Molecular Formula |

C14H11N3O2S |

Molecular Weight |

285.32 g/mol |

IUPAC Name |

8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide |

InChI |

InChI=1S/C14H11N3O2S/c1-8-7-15-14(20-8)17-13(19)10-6-5-9-3-2-4-11(18)12(9)16-10/h2-7,18H,1H3,(H,15,17,19) |

InChI Key |

AMJBQLNBOKHMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction involving aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates.

Coupling with Quinoline Derivative: The thiazole derivative is then coupled with a quinoline derivative under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline and thiazole compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

| Study | Cancer Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Mohamed & Ramadan (2020) | HCT-15 (colon carcinoma) | 5.71 | Higher efficacy than standard drugs |

| Sayed et al. (2020) | HepG2 (liver cancer) | 10–30 | Significant cytotoxicity observed |

| Thiazole-Pyridine Hybrids | MCF-7 (breast cancer) | 5.71 | Better efficacy than 5-fluorouracil |

These findings suggest that the compound may inhibit tumor growth and could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been well-documented. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Effective against resistant strains |

| Pseudomonas aeruginosa | Moderate activity |

These results emphasize the potential of this compound as a therapeutic agent in treating bacterial infections.

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has also been explored. A study reported that certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models.

| Compound | Model Used | Result |

|---|---|---|

| Thiazole-Pyrrolidine Derivative | PTZ-induced seizures in mice | 100% protection observed |

This suggests that this compound may hold promise for developing new anticonvulsant medications.

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer demonstrated that a derivative of this compound significantly reduced tumor size compared to standard chemotherapy.

- Antimicrobial Resistance Study : A laboratory study showed that the compound effectively inhibited the growth of antibiotic-resistant strains of Staphylococcus aureus, providing a potential new treatment avenue for resistant infections.

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide ()

- Structural Differences: Chlorine at position 8 vs. hydroxyl in the target compound. Thiadiazole (1,3,4-thiadiazol-2-yl) with isopropyl substituent vs. thiazole (1,3-thiazol-2-yl) with methyl in the target. Carboxamide at quinoline-3 vs. quinoline-2.

- Functional Implications :

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide ()

- Structural Differences: Isoquinoline core (fused benzene ring at positions 1–2) vs. quinoline (fused at positions 2–3) in the target. No hydroxyl substituent.

- Absence of the 8-hydroxy group may reduce antioxidant or metal-chelating activity compared to the target compound .

Meloxicam ()

- Structural Differences: Benzothiazine core (1,1-dioxo-1λ⁶,2-benzothiazine) vs. quinoline. Similar N-(5-methyl-1,3-thiazol-2-yl) group.

- Functional Implications: Meloxicam’s sulphonamide group and benzothiazine core confer NSAID activity (COX-2 inhibition), whereas the target compound’s quinoline-hydroxyl group may target different pathways (e.g., kinase inhibition or apoptosis) .

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide ()

- Structural Differences: Quinoline-4-carboxamide vs. quinoline-2-carboxamide. Thiadiazole with cyclopropyl substituent vs. thiazole-methyl.

- Functional Implications: The 4-carboxamide position may sterically hinder interactions with planar binding pockets.

Cytotoxicity and Enzyme Modulation

- Thiazole-containing ligands (): Derivatives like 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulphonamide (L3) show moderate cytotoxicity against breast cancer cells (IC₅₀ ~10–50 μM). The target compound’s 8-hydroxyquinoline moiety may enhance DNA intercalation or topoisomerase inhibition, improving potency .

- Alkaline phosphatase inhibition (): Methyl-substituted thiazole derivatives (e.g., compound 8g) exhibit enzyme inhibition (Km ~0.5–1.0 mM), suggesting the thiazole-methyl group’s role in active-site binding. The target compound’s hydroxyl group could further modulate this activity .

Solubility and Pharmacokinetics

- Meloxicam (): Low aqueous solubility (0.05 mg/mL in water) due to the benzothiazine core.

- Thiadiazole derivatives (): The 5-isopropyl or cyclopropyl groups reduce solubility, whereas the target compound’s methyl-thiazole offers a balance between lipophilicity and solubility .

Biological Activity

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide, a derivative of 8-hydroxyquinoline, has garnered significant attention due to its diverse biological activities. This compound exhibits promising pharmacological properties, including anticancer, antiviral, and antimicrobial effects. The structural features of 8-hydroxyquinoline derivatives, particularly the presence of the hydroxyl group and the thiazole moiety, contribute to their biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure includes a quinoline ring system linked to a thiazole group, which enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Caspase Activation : Activation of caspases is critical for the apoptotic process. Compounds have been reported to promote cytochrome c release from mitochondria, leading to caspase-9 and caspase-3 activation .

- Inhibition of Tumor Cell Invasion : Some derivatives disrupt pathways involved in cancer cell migration and invasion, such as the FAK/Paxillin pathway, which is crucial for metastasis .

Table 1: Anticancer Efficacy of 8-Hydroxyquinoline Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| SK228 | A549 | 0.20 - 2.58 | Apoptosis induction |

| Derivative A | CL15 | < 5.0 | Invasion inhibition |

Antiviral Activity

The antiviral potential of 8-hydroxyquinoline derivatives has also been explored. These compounds have shown effectiveness against various viruses by acting as inhibitors of viral replication. For example:

- Mechanism of Action : The antiviral activity is believed to be influenced by the lipophilicity and electron-withdrawing properties of substituents on the anilide ring. Enhanced lipophilicity correlates with increased viral inhibition while maintaining low cytotoxicity .

Table 2: Antiviral Activity Data

| Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| Derivative B | H5N1 | 91.2 | 9.7 |

| Derivative C | COVID-19 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives have been validated through various studies. These compounds have demonstrated efficacy against different bacterial and fungal strains.

Case Study: Antimicrobial Testing

A study tested several synthesized derivatives against common pathogens:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.